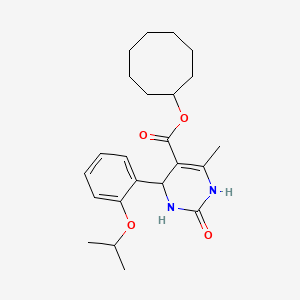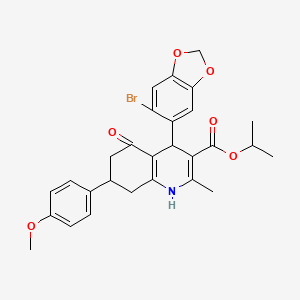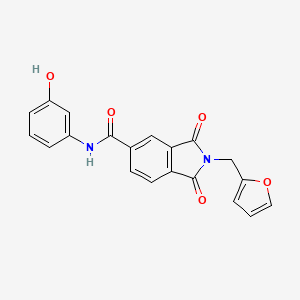![molecular formula C19H22N2O2 B5214385 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide, also known as EMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMB is a member of the benzamide class of compounds, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression patterns. This may explain the anti-tumor and anti-inflammatory effects of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide.
Biochemical and Physiological Effects:
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to reduce inflammation in animal models of inflammation. In addition, 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is that 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for research on 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. Another area of research is the identification of the specific genes and pathways that are affected by 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. This could lead to the development of more targeted therapies for cancer and other diseases. Finally, more research is needed to determine the safety and efficacy of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide in humans.
In conclusion, 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is a promising compound with potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-angiogenic effects, as well as its potential use in the treatment of neurodegenerative diseases, make it an exciting area of research. Further research is needed to fully understand the mechanism of action of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-ethylaminobenzoyl chloride with 4-morpholinoaniline in the presence of a base. The resulting product is then purified by recrystallization to obtain a white solid. This method has been used successfully by many researchers to obtain 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide with high purity and yield.
Applications De Recherche Scientifique
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-15-7-9-16(10-8-15)19(22)20-17-5-3-4-6-18(17)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAJADDETCMSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5214314.png)
![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)

![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)

![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)



![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)